molecular formula C15H12N2 B8708262 10-Methyl-9,10-dihydroacridine-9-carbonitrile CAS No. 837-43-4

10-Methyl-9,10-dihydroacridine-9-carbonitrile

Cat. No.: B8708262
CAS No.: 837-43-4
M. Wt: 220.27 g/mol
InChI Key: MOXPVQSGOILOTJ-UHFFFAOYSA-N
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Description

10-Methyl-9,10-dihydroacridine-9-carbonitrile is a useful research compound. Its molecular formula is C15H12N2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

837-43-4

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

10-methyl-9H-acridine-9-carbonitrile

InChI

InChI=1S/C15H12N2/c1-17-14-8-4-2-6-11(14)13(10-16)12-7-3-5-9-15(12)17/h2-9,13H,1H3

InChI Key

MOXPVQSGOILOTJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(C3=CC=CC=C31)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 10.0 g (43.5 mmol) of acridine chloromethylate [A. Kaufmann et al, Ber. Dt. Chem. Ges. 42, 1999 (1909)]in 100 ml of water is covered with a layer of 200 ml of diethyl ether, and a solution of 3.13 g (48.0 mmol) of potassium cyanide in 20 ml of water is added. After about 30 minutes, the ether phase is separated off, the mixture is concentrated to 50 ml on a vacuum rotary evaporator and the product which has precipitated is filtered off. Crystallization of the crude product from ethanol gives 7.10 g (75%) of 9-cyano-9,10-dihydro-10-methyl-acridine, melting point 141°-143° C. (compound (106), Table 1).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
(1909)]in
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
3.13 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 10.0 g (43.5 mmol) of acridine chloromethylate [A. Kaufmann et al, Ber. Dt. Chem. Ges. 42, 1999 (1909)] in 100 ml of water is covered with a layer of 200 ml of diethyl ether, and a solution of 3.13 g (48.0 mmol) of potassium cyanide in 20 ml of water is added. After about 30 minutes, the ether phase is separated off, the mixture is concentrated to 50 ml on a vacuum rotary evaporator and the product which has precipitated is filtered off. Crystallization of the crude product from ethanol gives 7.10 g (75%) of 9-cyano-9,10-dihydro-10-methyl-acridine, melting point 141°-143° C. (compound (106), Table 1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
3.13 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

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